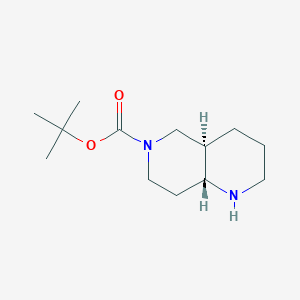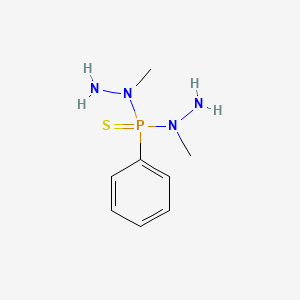
4-(3-Fluorophenyl)thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluorophenyl)thiophen-2-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a fluorophenyl group at the 4-position of the thiophene ring adds unique chemical properties to this compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)thiophen-2-amine can be achieved through various methods. One common approach involves the condensation reaction of 3-fluoroaniline with thiophene-2-carboxaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods: Industrial production of thiophene derivatives often involves multi-step processes that include the preparation of key intermediates followed by their functionalization. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Fluorophenyl)thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorophenyl)thiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential pharmacological properties, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(3-Fluorophenyl)thiophen-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The thiophene ring system can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, thiophene, lacks the fluorophenyl group but shares the core thiophene structure.
4-Phenylthiophen-2-amine: This compound is similar but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
3-Fluorophenylthiophene: This compound has the fluorophenyl group at a different position, leading to different reactivity and applications.
Uniqueness: 4-(3-Fluorophenyl)thiophen-2-amine is unique due to the specific positioning of the fluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall performance in various applications .
Eigenschaften
CAS-Nummer |
1392042-84-0 |
|---|---|
Molekularformel |
C10H8FNS |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-(3-fluorophenyl)thiophen-2-amine |
InChI |
InChI=1S/C10H8FNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |
InChI-Schlüssel |
LPUANRGHDPYEIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)

![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)





![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)


